molecular formula C11H19NO3 B153088 tert-Butyl 1-oxa-5-azaspiro[2,5]octane-5-carboxylate CAS No. 276872-90-3

tert-Butyl 1-oxa-5-azaspiro[2,5]octane-5-carboxylate

Cat. No.: B153088
CAS No.: 276872-90-3
M. Wt: 213.27 g/mol
InChI Key: RZXGVMMKJKHHAN-UHFFFAOYSA-N
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Description

Tert-Butyl 1-oxa-5-azaspiro[2,5]octane-5-carboxylate is a useful research compound. Its molecular formula is C11H19NO3 and its molecular weight is 213.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Structure

The compound has been synthesized and characterized, demonstrating its utility as a cyclic amino acid ester. Notably, studies like those by Moriguchi et al. (2014) have detailed the synthesis process, revealing the compound's bicyclo[2.2.2]octane structure, which includes a lactone moiety and a piperidine ring. These studies highlight the compound's intricate molecular structure and its potential applications in further chemical synthesis and research applications Moriguchi et al., 2014.

Reaction Pathways

Research also explores the compound's reaction pathways. For instance, Moskalenko and Boev (2012) investigated its reaction with N,N-dimethylformamide dimethyl acetal, leading to the creation of isomeric condensation products. This study opens avenues for synthesizing heterocyclic compounds with potential biological activity Moskalenko & Boev, 2012.

Enantioselective Synthesis

Enantioselective synthesis of chiral variants of the compound has been achieved, as outlined by Moriguchi et al. (2014), indicating the feasibility of synthesizing chiral cyclic amino acid esters without using chiral catalysts or enzymes. This process underscores the compound's versatility in creating chiral molecules, which are crucial in drug discovery and development Moriguchi et al., 2014.

Applications in Drug Discovery

Further research by Meyers et al. (2009) describes efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, showcasing the compound's utility in creating novel compounds that access chemical space complementary to piperidine ring systems. This finding is significant for drug discovery, providing a convenient entry point to novel compounds Meyers et al., 2009.

Properties

IUPAC Name

tert-butyl 1-oxa-7-azaspiro[2.5]octane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-4-5-11(7-12)8-14-11/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXGVMMKJKHHAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634626
Record name tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

276872-90-3
Record name tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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